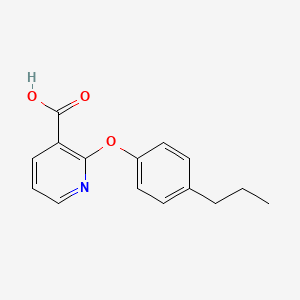

2-(4-Propylphenoxy)nicotinic acid

Description

Contextualization of 2-(4-Propylphenoxy)nicotinic acid within Contemporary Chemical Biology and Medicinal Chemistry Research

This compound belongs to the broader class of 2-phenoxynicotinic acid derivatives. These compounds are of interest in medicinal chemistry due to their structural similarity to known biologically active molecules. The core structure combines a nicotinic acid moiety, a form of vitamin B3 with known lipid-modifying properties, and a phenoxy group, which can be substituted to modulate the compound's physicochemical and pharmacological properties.

In modern chemical biology, the exploration of such derivatives is often driven by the aim of discovering new therapeutic agents with improved efficacy, selectivity, or side-effect profiles compared to existing drugs. The introduction of a propyl group at the 4-position of the phenoxy ring in this compound suggests a targeted effort to enhance lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. While the specific biological activities of this compound are not yet extensively documented in peer-reviewed literature, its chemical structure positions it as a candidate for investigation in areas where other nicotinic acid derivatives have shown promise, such as in the treatment of inflammation and metabolic disorders.

Historical Perspective on Related Nicotinic Acid Derivatives and Their Research Trajectories

The journey of nicotinic acid (niacin) research began with its synthesis in the 19th century and its later identification as the pellagra-preventing vitamin. sigmaaldrich.comprepchem.com In the mid-20th century, pharmacological doses of nicotinic acid were discovered to have significant lipid-lowering effects, reducing levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. nih.govwikipedia.org This discovery established nicotinic acid as a valuable therapeutic agent for dyslipidemia. nih.gov

However, the clinical use of nicotinic acid has been hampered by side effects, most notably cutaneous flushing, which is mediated by the activation of the G protein-coupled receptor 109A (GPR109A). nih.gov This has spurred decades of research into nicotinic acid derivatives with the goal of retaining the beneficial lipid-modifying effects while minimizing or eliminating the undesirable side effects. Research has explored a wide array of modifications to the nicotinic acid scaffold, including the synthesis of prodrugs and analogues with altered receptor binding profiles. This historical context provides the foundation for the investigation of novel derivatives like this compound, representing a continued effort to refine the therapeutic potential of this important class of compounds.

Rationale and Significance of Comprehensive Academic Inquiry into this compound

The rationale for a thorough investigation into this compound is multifaceted. Firstly, as a novel derivative, it holds the potential for unique biological activities. The specific substitution pattern may lead to altered selectivity for various receptors and enzymes, potentially uncovering new therapeutic applications. For instance, while some nicotinic acid derivatives are explored for their lipid-lowering effects, others have been investigated for their anti-inflammatory, analgesic, or even antimicrobial properties. nih.govnih.gov

Secondly, a comprehensive study of this compound would contribute valuable data to the broader understanding of structure-activity relationships (SAR) within the 2-phenoxynicotinic acid class. By systematically evaluating how the 4-propyl substituent influences biological activity, researchers can build more accurate predictive models for designing future compounds with desired pharmacological profiles. The significance of such an inquiry lies in its potential to yield a new lead compound for drug development, offering a potential advancement over existing therapies for various conditions.

Overview of Current Research Landscape and Identified Knowledge Gaps for this compound

Despite its availability from commercial suppliers, the current academic research landscape for this compound is remarkably sparse. sigmaaldrich.com A thorough review of scientific literature reveals a significant knowledge gap, with no dedicated studies on its synthesis, pharmacological profiling, or mechanism of action being readily available in the public domain.

The primary knowledge gap is the absence of any published biological data. While the rationale for its study can be inferred from research on related compounds, there is no empirical evidence to define its specific biological targets or therapeutic potential. Furthermore, detailed synthetic routes and characterization data have not been published in peer-reviewed journals, limiting the ability of other researchers to independently synthesize and investigate the compound. The current state of knowledge is therefore largely confined to its chemical structure and basic properties, highlighting a clear need for foundational research to elucidate the potential of this compound in chemical biology and medicinal chemistry.

Properties

IUPAC Name |

2-(4-propylphenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-2-4-11-6-8-12(9-7-11)19-14-13(15(17)18)5-3-10-16-14/h3,5-10H,2,4H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQXGFHFZQUMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501253980 | |

| Record name | 2-(4-Propylphenoxy)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-59-4 | |

| Record name | 2-(4-Propylphenoxy)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Propylphenoxy)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Propylphenoxy Nicotinic Acid

Established and Novel Synthetic Pathways for 2-(4-Propylphenoxy)nicotinic acid

The construction of the ether linkage in this compound is a key strategic consideration in its synthesis. The Ullmann condensation has emerged as a prominent method for this transformation. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.org

Retrosynthetic Analysis and Strategic Bond Disconnections

A retrosynthetic analysis of this compound reveals two primary disconnection approaches, both centered around the formation of the ether bond.

Approach 1: Disconnection of the Aryl-Oxygen Bond

This is the most common and intuitive strategy. The target molecule is disconnected at the ether linkage, leading to two key precursors: 2-chloronicotinic acid and 4-propylphenol. This disconnection simplifies the synthesis to a well-established Ullmann-type ether synthesis.

Approach 2: Disconnection of the Propyl-Aryl Bond

A less common approach involves the disconnection of the propyl group from the phenoxy moiety. This would lead to a 2-(4-hydroxyphenoxy)nicotinic acid intermediate, which would then be alkylated. However, this strategy is generally less favored due to potential challenges in regioselectivity during the alkylation step.

Reaction Conditions Optimization and Yield Enhancement Strategies

The efficiency of the Ullmann condensation for synthesizing this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, base, and temperature.

Traditionally, Ullmann reactions required harsh conditions, such as high temperatures (often exceeding 210°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems. The use of soluble copper catalysts, often in combination with ligands like diamines and acetylacetonate, has significantly improved yields and allowed for milder reaction conditions. wikipedia.org

The choice of solvent is also critical. High-boiling polar solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), and nitrobenzene (B124822) are frequently employed. wikipedia.org The base plays a crucial role in deprotonating the phenol, and common choices include potassium carbonate and cesium carbonate.

Recent research has focused on further optimizing these conditions to enhance yields and minimize side reactions. For instance, studies on similar Ullmann-type reactions have explored various copper sources, ligands, and bases to identify the most effective combination for a given set of substrates. researchgate.netnih.gov Microwave irradiation has also been investigated as a method to accelerate the reaction and improve yields. nih.gov

Table 1: Key Parameters for Optimization in the Ullmann Synthesis of this compound

| Parameter | Traditional Conditions | Modern Approaches |

| Catalyst | Stoichiometric copper powder | Catalytic amounts of soluble copper salts (e.g., CuI, CuBr) with ligands (e.g., phenanthroline, TMEDA) |

| Solvent | High-boiling polar solvents (e.g., nitrobenzene, DMF) | Polar aprotic solvents (e.g., DMF, NMP, DMSO) |

| Base | Strong inorganic bases (e.g., KOH) | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |

| Temperature | > 200°C | 100-150°C |

Stereoselective and Regioselective Synthesis Approaches

For the synthesis of this compound itself, stereoselectivity is not a concern as the molecule does not possess any chiral centers. However, regioselectivity is a critical aspect, particularly in the context of the Ullmann condensation. The reaction must selectively form the ether linkage at the C-2 position of the nicotinic acid ring.

The inherent reactivity of 2-halonicotinic acids generally favors substitution at the 2-position. The electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the pyridine (B92270) ring activates the 2-position towards nucleophilic aromatic substitution. This inherent regioselectivity simplifies the synthesis and typically leads to the desired product as the major isomer.

Sustainable and Green Chemistry Applications in this compound Synthesis

In line with the growing emphasis on sustainable chemistry, efforts are being made to develop greener synthetic routes for this compound and related compounds. Key areas of focus include the use of more environmentally benign solvents, catalyst recycling, and energy-efficient reaction conditions.

One approach involves the use of water as a solvent, which is a significant improvement over traditional high-boiling organic solvents. nih.gov The development of reusable catalysts, such as copper supported on solid materials, is another important strategy for making the synthesis more sustainable. researchgate.net Microwave-assisted synthesis, as mentioned earlier, not only accelerates the reaction but also reduces energy consumption. nih.gov

Furthermore, the principles of atom economy are being applied to minimize waste generation. This involves designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Synthesis of Structurally Related Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships and developing new compounds with potentially improved properties. These modifications can involve changes to the propyl group, the phenoxy ring, or the nicotinic acid core.

Design Principles for Derivative Libraries

The design of derivative libraries is guided by a systematic approach to structural modification. Key principles include:

Scaffold Hopping: Replacing the nicotinic acid core with other heterocyclic systems to explore different spatial arrangements of functional groups.

Substitution Analysis: Systematically varying the substituents on the phenoxy ring to probe the effects of electronic and steric properties. This can involve introducing different alkyl groups, halogens, or other functional groups.

Functional Group Modification: Modifying the carboxylic acid group to esters, amides, or other bioisosteres to alter the compound's physicochemical properties.

By applying these principles, chemists can generate a diverse range of analogues for biological screening and lead optimization. The synthesis of these derivatives often utilizes the same fundamental reactions as the parent compound, such as the Ullmann condensation, but with a wider variety of starting materials. nih.govresearchgate.net

Parallel and Combinatorial Synthesis Techniques

Parallel and combinatorial synthesis represent a paradigm shift from traditional one-at-a-time compound preparation to the rapid, simultaneous synthesis of large numbers of molecules, known as libraries. escholarship.org These high-throughput chemistry techniques are instrumental in the lead discovery and optimization phases of drug development, allowing for the efficient exploration of structure-activity relationships (SAR). escholarship.orgrsc.org While specific combinatorial syntheses of this compound are not extensively detailed in the literature, the principles can be readily applied to its structural template.

The synthesis of a library of analogs based on the this compound scaffold would typically involve the reaction of a diverse set of building blocks in a systematic manner. A plausible combinatorial approach would utilize a matrix design, reacting a library of substituted phenols with a library of 2-halonicotinic acid derivatives. For instance, an array of phenols with varying alkyl, alkoxy, or halogen substituents could be reacted with different 2-chloronicotinic acid esters under conditions amenable to high-throughput synthesis, such as copper-catalyzed Ullmann-type reactions. elsevierpure.com Subsequent hydrolysis of the resulting ester library would yield the desired carboxylic acids.

This strategy allows for the rapid generation of hundreds or thousands of unique, yet structurally related, compounds. rsc.org Automation, including the use of robotic liquid handlers, can facilitate the precise and rapid dispensing of reagents into multi-well plates (e.g., 96- or 384-well formats), where each well serves as an individual reaction vessel. rsc.org

Table 1: Hypothetical Combinatorial Library for 2-(Phenoxy)nicotinic Acid Analogs

This interactive table illustrates a simplified 3x3 combinatorial matrix based on the reaction between different substituted 2-chloronicotinic acids and phenols. In a real-world application, dozens of each reactant would be used to generate a much larger library.

| 2-chloronicotinic acid | 2-chloro-6-methylnicotinic acid | 2-chloro-5-fluoronicotinic acid | |

|---|---|---|---|

| 4-propylphenol | This compound | 6-Methyl-2-(4-propylphenoxy)nicotinic acid | 5-Fluoro-2-(4-propylphenoxy)nicotinic acid |

| 4-tert-butylphenol | 2-(4-tert-Butylphenoxy)nicotinic acid | 2-(4-tert-Butylphenoxy)-6-methylnicotinic acid | 2-(4-tert-Butylphenoxy)-5-fluoronicotinic acid |

| 4-methoxyphenol | 2-(4-Methoxyphenoxy)nicotinic acid | 2-(4-Methoxyphenoxy)-6-methylnicotinic acid | 5-Fluoro-2-(4-methoxyphenoxy)nicotinic acid |

Introduction of Bioisosteric Replacements and Scaffold Hop Modifications

Beyond simple substituent variation, more profound structural modifications can be achieved through bioisosteric replacement and scaffold hopping. These strategies aim to improve pharmacokinetic profiles, enhance potency, reduce toxicity, or secure novel intellectual property by making fundamental changes to the molecular core while preserving key binding interactions. nih.govslideshare.net

The carboxylic acid group is a critical functional group in many biologically active molecules, often acting as a key hydrogen bond donor and acceptor or engaging in ionic interactions. However, its presence can lead to poor metabolic stability, low cell permeability, and potential toxicity. nih.govnih.gov Bioisosteric replacement of the carboxylic acid in this compound with a suitable surrogate could mitigate these liabilities while retaining its essential function. researchgate.nettechnologypublisher.com The choice of isostere is highly context-dependent, and screening a panel is often necessary. nih.gov

Common bioisosteres for carboxylic acids include:

Tetrazoles: 5-Substituted-1H-tetrazoles are one of the most widely used non-classical isosteres. drughunter.com Their pKa is similar to that of carboxylic acids, allowing them to exist as anions at physiological pH. drughunter.com They are generally more lipophilic and metabolically stable than the corresponding carboxylates. tandfonline.comacs.org

Acylsulfonamides: This group is an acidic moiety that can effectively mimic the hydrogen bonding capabilities of a carboxylic acid. nih.govnih.gov The pKa and other physicochemical properties of acylsulfonamides can be modulated by substitution, offering a "tunable" bioisostere. researchgate.net

Hydroxamic Acids: With pKa values in the range of 8-9, hydroxamic acids are moderately acidic and are known for their metal-chelating properties, though they have also been used successfully as carboxylic acid surrogates. nih.gov

Acidic Heterocycles: A variety of five-membered heterocyclic rings, such as 3-hydroxyisoxazole, 3-hydroxyisothiazole, and oxadiazolinones, can serve as planar carboxylic acid isosteres with comparable acidity (pKa ~4-6) and potentially improved permeability. nih.govresearchgate.netdrugbank.com

Table 2: Common Bioisosteres for Carboxylic Acids

This table summarizes key properties of common carboxylic acid bioisosteres that could be applied to the this compound scaffold.

| Bioisostere | Typical pKa Range | Key Characteristics |

| Carboxylic Acid | 4-5 | Planar, strong H-bond acceptor. |

| 5-Substituted-1H-tetrazole | 4.5-5.0 | Anionic at physiological pH, metabolically stable, more lipophilic. drughunter.comcambridgemedchemconsulting.com |

| Acylsulfonamide | 3-6 | Tunable acidity and lipophilicity, good H-bond donor/acceptor. rsc.orgnih.gov |

| Hydroxamic Acid | 8-9 | Moderately acidic, potential for metal chelation. nih.gov |

| 3-Hydroxyisoxazole | 4-5 | Planar, acidic, often more lipophilic than carboxylate. scispace.com |

| Sulfonic Acid | <2 | Highly acidic, non-planar, increases polarity. researchgate.net |

Scaffold hopping is a more drastic design strategy that involves replacing the central molecular core (the scaffold) with a structurally distinct one, while preserving the spatial arrangement of key functional groups responsible for biological activity. uniroma1.itresearchgate.net This can lead to compounds with completely novel chemical structures, improved properties, and new intellectual property. slideshare.netniper.gov.in

For this compound, scaffold hopping could be explored in several ways:

Phenoxy Linker Modification: The ether linkage could be replaced. For instance, an aminopyridine derivative could be explored, creating a 2-(4-propylanilino)nicotinic acid structure. This changes the geometry and electronic nature of the linker.

Fused Ring Systems: The pyridine and phenyl rings could be incorporated into a fused heterocyclic system, such as a dibenzofuran (B1670420) or carbazole, with the acidic function and propyl group attached at appropriate positions.

Table 3: Potential Scaffold Hopping Strategies for this compound

This table outlines several conceptual scaffold hops, illustrating how the core structure could be fundamentally altered while aiming to preserve the key pharmacophoric elements.

| Original Scaffold | Hopped Scaffold Example | Rationale for Modification |

| 2-Phenoxypyridine | 2-Anilinopyridine | Alters linker geometry and hydrogen bonding capacity. |

| 2-Phenoxypyridine | 2-Phenoxypyrimidine | Modulates ring basicity and potential for new interactions. acs.orgnih.gov |

| 2-Phenoxypyridine | Imidazo[1,2-a]pyridine | Introduces a bicyclic core, altering shape and physicochemical properties. rsc.orgscilit.com |

| 2-Phenoxypyridine | 1,4-Benzoxazine | Creates a fused, non-planar system, exploring different conformational space. |

These advanced synthetic and design strategies provide a powerful toolkit for the systematic evolution of a lead compound like this compound, enabling a thorough investigation of its chemical and biological potential.

Advanced Computational and Theoretical Chemistry Studies of 2 4 Propylphenoxy Nicotinic Acid

Molecular Modeling and Docking Simulations for Ligand-Target Interactions Involving 2-(4-Propylphenoxy)nicotinic acid

Molecular modeling and docking are cornerstone techniques in structure-based drug design, used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein mdpi.comcityu.edu.hk. For this compound, these simulations can elucidate its potential interactions with receptors such as the nicotinic acid receptor GPR109A or various nicotinic acetylcholine receptors (nAChRs) mdpi.comnih.gov. The process involves generating a three-dimensional model of the ligand and placing it into the binding site of a receptor's crystal structure or homology model to calculate the most favorable binding poses and estimate the binding energy nih.govnih.gov.

Protein-ligand interaction fingerprints (IFPs) are computational representations that summarize the complex three-dimensional interactions between a ligand and a protein into a simple, one-dimensional bit string nih.govchemrxiv.orgresearchgate.net. Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue in the binding site, such as hydrogen bonds, hydrophobic contacts, or ionic interactions cityu.edu.hknih.gov. By analyzing these fingerprints, researchers can identify "hotspots"—key residues that contribute most significantly to the binding affinity.

For this compound, an interaction fingerprint analysis within a target like the GPR109A receptor would likely reveal several key interactions nih.gov. The carboxylate group of the nicotinic acid moiety is expected to form a strong ionic bond with a positively charged residue like Arginine (Arg). The aromatic rings could engage in π-π stacking or hydrophobic interactions with aromatic residues like Tryptophan (Trp) or Phenylalanine (Phe), while the propyl group would likely fit into a hydrophobic pocket.

| Amino Acid Residue | Interaction Type with this compound | Corresponding Moiety | Fingerprint Bit (Hypothetical) |

|---|---|---|---|

| Arg111 | Ionic / H-Bond | Carboxylic Acid | 1 |

| Trp91 | π-π Stacking | Pyridine (B92270) Ring | 1 |

| Ser178 | H-Bond | Pyridine Nitrogen | 1 |

| Phe276 | Hydrophobic | Phenoxy Ring | 1 |

| Leu89 | Hydrophobic | Propyl Group | 1 |

| Ala115 | Van der Waals | Propyl Group | 0 |

This interactive table presents a hypothetical interaction fingerprint for this compound within a putative binding site, illustrating how interactions are encoded.

In cases where the exact binding site is unknown, computational tools can be used to predict its location on the protein surface. These algorithms typically search for cavities and pockets with suitable physicochemical properties for ligand binding nih.gov. Once a potential binding site is identified, it can be characterized by analyzing its amino acid composition, size, shape, and electrostatic potential.

For a ligand like this compound, a predicted binding site would be characterized by the presence of specific residues capable of accommodating its distinct chemical features. Studies on the nicotinic acid receptor GPR109A have identified key amino acids critical for binding nicotinic acid itself, including Arg111, Trp91, Ser178, Phe276, and Tyr284 nih.gov. A binding site for this compound would require these or similar residues to anchor the nicotinic acid headgroup, along with an extended hydrophobic pocket to accommodate the 4-propylphenoxy tail. Molecular modeling suggests that a larger hydrophobic body combined with a polar group enhances the interaction between a ligand and this receptor nih.gov.

Quantum Chemical Calculations on this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure and properties of a molecule nih.govcmst.eu. These methods are used to optimize the molecule's geometry, calculate its vibrational frequencies, and determine various electronic properties that govern its stability and reactivity nih.govjocpr.com.

The electronic structure of a molecule is described by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs) wikipedia.orgyoutube.com. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons libretexts.org. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity jocpr.com.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-propylphenoxy ring system, which can readily donate electron density. Conversely, the LUMO is likely concentrated on the electron-deficient nicotinic acid ring, which can act as an electron acceptor. This distribution of frontier orbitals is crucial for understanding charge transfer interactions during chemical reactions or receptor binding frontiersin.org.

| Quantum Chemical Parameter | Predicted Value (a.u.) | Implication |

|---|---|---|

| HOMO Energy | -0.235 | Electron-donating capability (Phenoxy moiety) |

| LUMO Energy | -0.040 | Electron-accepting capability (Nicotinic acid moiety) |

| HOMO-LUMO Gap (ΔE) | 0.195 | Chemical reactivity and stability |

| Chemical Potential (μ) | -0.1375 | Tendency to escape from an equilibrium system |

| Global Hardness (η) | 0.0975 | Resistance to change in electron distribution |

This interactive table shows predicted quantum chemical parameters for this compound, calculated at a representative level of theory.

Molecules with rotatable bonds, like this compound, can exist in multiple three-dimensional arrangements, or conformations nih.gov. Conformation analysis aims to identify the most stable (lowest energy) conformations and understand the energy barriers between them. This is typically done by systematically rotating key bonds (e.g., the C-O-C ether bond) and calculating the energy at each step to generate a potential energy surface or energy landscape.

Quantum chemical calculations can also predict a molecule's reactivity and offer insights into potential chemical transformations nih.gov. By calculating the Molecular Electrostatic Potential (MESP), one can visualize the charge distribution across the molecule. The MESP map for this compound would show regions of negative potential (electron-rich, nucleophilic) around the carboxylic oxygen atoms and the pyridine nitrogen, indicating likely sites for interaction with electrophiles or hydrogen bond donors jocpr.com. Conversely, positive potential would be found around the acidic proton of the carboxyl group, a site for nucleophilic attack.

Furthermore, reactivity descriptors derived from FMO energies, such as chemical potential, hardness, and electrophilicity index, can quantify the molecule's reactivity frontiersin.org. These parameters help in understanding its behavior in different chemical environments and can provide mechanistic insights into how it might be metabolized or participate in chemical reactions. For instance, the calculations can help elucidate the thermodynamics and kinetics of reaction pathways involving the compound nih.gov.

Molecular Dynamics Simulations and Conformational Ensemble Analysis of this compound

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could provide critical insights into its structural flexibility, interaction with biological targets, and conformational landscape.

Conformational Flexibility and Solvent Effects:

MD simulations can reveal the dynamic nature of this compound in various environments. The molecule's structure consists of a nicotinic acid core linked to a 4-propylphenoxy group via an ether bond. The key flexible regions amenable to conformational changes are the torsion angles around the ether linkage and the orientation of the propyl group. A detailed conformational analysis would likely investigate the rotation around these bonds to identify low-energy conformers. acs.org

Simulations in aqueous solution would be particularly valuable, as they can elucidate the role of water molecules in stabilizing certain conformations through hydrogen bonding with the carboxylic acid and pyridine nitrogen of the nicotinic acid moiety. The hydrophobic propylphenoxy group would likely influence the molecule's orientation at solvent interfaces.

Interaction with Biological Targets:

Given that nicotinic acid and its derivatives are known to modulate lipid metabolism, a primary application of MD simulations would be to study the interaction of this compound with relevant protein targets. nih.govebi.ac.uk For instance, simulations could model the binding of this compound to receptors or enzymes involved in lipid pathways. Such studies can elucidate the binding mode, identify key interacting amino acid residues, and calculate the binding free energy, providing a molecular basis for its potential therapeutic effects. nih.govpeerj.com The stability of the ligand-protein complex over the simulation time can indicate the strength and durability of the interaction. nih.govajchem-a.com

Conformational Ensemble Analysis:

Instead of a single static structure, molecules in solution exist as an ensemble of interconverting conformations. Conformational ensemble analysis of this compound would involve generating a large number of possible structures and clustering them based on geometric similarity. This analysis provides a statistical representation of the molecule's conformational preferences. Understanding the dominant conformations in the ensemble is crucial, as the biologically active conformation may not be the lowest energy state in isolation.

A hypothetical conformational analysis might reveal the following key torsional angles:

| Torsion Angle | Description | Predicted Stable Conformations |

| C-O-C-C | Dihedral angle between the phenoxy and nicotinic acid rings | Planar and non-planar orientations to balance electronic conjugation and steric hindrance |

| C-C-C-C (propyl) | Dihedral angles within the propyl chain | Anti and gauche conformations, similar to other alkyl chains acs.org |

Chemoinformatics and Machine Learning Applications in this compound Research

Chemoinformatics and machine learning are increasingly integral to modern drug discovery and development, offering powerful tools for data analysis, property prediction, and lead optimization. mdpi.comlongdom.org

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.gov For a series of analogs of this compound, a QSAR study could be developed to predict their efficacy as, for example, lipid-lowering agents. researchgate.netresearchgate.net

Molecular descriptors would be calculated for each analog, quantifying various physicochemical properties:

| Descriptor Type | Examples | Relevance to this compound |

| Topological | Molecular connectivity indices, Wiener index | Describes the branching and overall shape of the molecule. |

| Electronic | Dipole moment, partial charges, HOMO/LUMO energies | Relates to the molecule's reactivity and ability to form electrostatic interactions. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins. |

| Steric | Molecular volume, surface area | Describes the size and shape of the molecule, which influences its fit into a binding site. researchgate.net |

A resulting QSAR model might take the form of a linear equation, such as:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume)

Such a model could guide the synthesis of new derivatives with potentially improved activity. nih.govnih.gov

Machine Learning in Virtual Screening and Property Prediction:

Machine learning algorithms can be trained on large datasets of chemical compounds to predict various properties, including biological activity, toxicity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. iscientific.orgresearchgate.net

Virtual Screening: A machine learning model, trained on a dataset of known lipid-lowering agents, could be used to screen virtual libraries of compounds to identify novel candidates with similar predicted activity. nih.gov This approach can significantly accelerate the initial stages of drug discovery. mdpi.com

ADMET Prediction: Predicting the ADMET properties of this compound is crucial for its development as a potential drug. Machine learning models can predict properties such as aqueous solubility, blood-brain barrier permeability, and potential for off-target effects, helping to de-risk the compound early in the development process. longdom.orgiscientific.org

The integration of these advanced computational methods provides a powerful framework for understanding the molecular properties of this compound and for guiding future research into its potential therapeutic applications.

Investigation of Biological Interactions and Mechanistic Elucidation of 2 4 Propylphenoxy Nicotinic Acid

Identification and Characterization of Putative Biological Targets of 2-(4-Propylphenoxy)nicotinic acid

Based on the structural similarity of this compound to nicotinic acid (niacin), it is hypothesized that its primary biological target may be the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). Nicotinic acid is a known agonist for this receptor, and this interaction mediates its well-documented effects on lipid metabolism and inflammation. However, without experimental data, this remains a postulation.

Receptor Binding and Radioligand Displacement Assays

There is no publicly available data from receptor binding assays or radioligand displacement studies for this compound with GPR109A or any other receptor. Such studies would be essential to determine the binding affinity (typically expressed as Kᵢ or IC₅₀ values) of the compound and to confirm its interaction with putative targets.

Enzyme Inhibition/Activation Kinetics and Specificity Profiling

No studies have been published detailing the effects of this compound on any specific enzymes. Therefore, data on enzyme inhibition or activation kinetics, such as Kₘ and Vₘₐₓ values in the presence of the compound, are not available. Furthermore, specificity profiling against a panel of enzymes has not been conducted.

Affinity Proteomics and Target Deconvolution Strategies

Affinity proteomics and other target deconvolution strategies have not been employed to identify the biological targets of this compound. These advanced techniques would be necessary to provide an unbiased identification of its molecular binding partners within the proteome.

Cellular and Subcellular Effects of this compound

As the biological targets of this compound have not been experimentally confirmed, there is a corresponding absence of research into its effects at the cellular and subcellular levels.

In Vitro Cell-Based Assays for Cellular Response Profiling

There are no published reports on the use of in vitro cell-based assays to profile the cellular responses to this compound. Consequently, there is no data on its effects on second messenger systems (e.g., cyclic AMP), gene expression, or cell viability and proliferation in any cell line.

Intracellular Localization and Distribution Studies

Studies to determine the intracellular localization and distribution of this compound have not been conducted. Techniques such as fluorescence microscopy with a labeled version of the compound would be required to visualize its uptake and accumulation within cellular compartments.

Modulation of Key Cellular Pathways and Signaling Networks

Nicotinic acid and its derivatives are known to interact with specific G protein-coupled receptors, such as GPR109A (also known as HM74A or Niacin Receptor 1). Activation of this receptor, particularly in adipocytes and immune cells like macrophages, can initiate a cascade of intracellular signaling events. For instance, in macrophages, niacin has been shown to induce peroxisome proliferator-activated receptor gamma (PPARγ) expression and transcriptional activity. nih.gov This process is mediated through the induction of prostaglandin synthesis pathways. nih.gov Furthermore, niacin can influence cholesterol metabolism by promoting the efflux of lysosomal cholesterol from macrophages via the CD38/nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) signaling pathway. nih.gov It is plausible that this compound, due to its structural similarity to nicotinic acid, could engage similar pathways, potentially modulating cellular energy metabolism, inflammatory responses, and lipid homeostasis. nih.govnih.gov

Key signaling pathways potentially modulated include:

NAD+ Metabolism: As a nicotinic acid derivative, the compound could serve as a precursor for nicotinamide adenine dinucleotide (NAD+) biosynthesis through the Preiss-Handler pathway. nih.govoregonstate.edu NAD+ is a critical coenzyme for metabolic redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, chromatin remodeling, and cellular senescence. nih.gov

Inflammatory Signaling: By interacting with receptors on immune cells, it might suppress inflammatory pathways. For example, GPR109A activation can lead to anti-inflammatory effects in colonic macrophages and dendritic cells, promoting the differentiation of regulatory T cells. nih.gov

Lipid Metabolism: The well-documented effects of niacin on lipid levels are primarily attributed to the inhibition of lipolysis in adipose tissue. nih.gov This reduces the flow of free fatty acids to the liver, thereby decreasing triglyceride synthesis.

Mechanistic Studies of this compound Action

Transcriptomic studies on nicotinic acid have revealed significant changes in gene expression in tissues like the liver, adipose tissue, and skeletal muscle. In adipocytes, nicotinic acid can inhibit the induction of proinflammatory chemokines and increase the expression of the anti-atherosclerotic adipokine, adiponectin. nih.gov A hypothetical transcriptomic analysis of cells treated with this compound might reveal alterations in genes related to lipid metabolism, inflammation, and NAD+ biosynthesis.

A potential study could involve treating a relevant cell line (e.g., HepG2 liver cells or 3T3-L1 adipocytes) with the compound and performing RNA sequencing. The expected results, based on niacin studies, might show downregulation of genes involved in lipogenesis and inflammation and upregulation of genes related to cholesterol efflux and NAD+ salvage pathways. nih.govnih.gov

Table 1: Hypothetical Gene Expression Changes Following Treatment

| Gene Target | Predicted Change | Cellular Process |

|---|---|---|

| DGAT2 | Downregulation | Triglyceride Synthesis |

| TNF-α | Downregulation | Inflammation |

| ABCA1 | Upregulation | Cholesterol Efflux |

| NAMPT | Upregulation | NAD+ Salvage Pathway |

| PPARγ | Upregulation | Lipid Metabolism |

Proteomic analyses provide insight into the functional protein landscape of a cell. Following exposure to a compound like this compound, proteomic studies could identify changes in protein abundance, while phosphoproteomic studies would highlight alterations in signaling activity. For instance, studies on nicotine, another compound acting on nicotinic receptors, have shown time-dependent changes in mitochondrial protein abundance and alterations in immune pathway proteins. nih.gov

A phosphoproteomic investigation could reveal the activation or inhibition of specific kinases and signaling cascades. Given that nicotinic acid's effects can be mediated by G protein-coupled receptors, changes in the phosphorylation status of downstream effectors like protein kinase A (PKA) and components of the MAPK/ERK pathway might be observed. Acquired resistance to some kinase inhibitors has been shown to alter a significant portion of the phosphoproteome, indicating that such analyses can readily identify key signaling pathways. nih.gov

Metabolomics offers a snapshot of the metabolic state of a cell or organism. Treatment with this compound would likely alter the cellular metabolome. Integrated metabolomic and proteomic studies in lung adenocarcinoma have highlighted that perturbations in nicotinamide and nicotinate salvaging pathways are features of the disease. nih.gov A similar approach could reveal the specific impact of the compound.

Key metabolic changes that could be anticipated include:

Increased NAD+ and its Metabolites: Direct measurement might show an increase in the NAD+ pool and its related intermediates like nicotinamide mononucleotide (NMN). nih.gov

Alterations in Lipid Species: Changes in the levels of various fatty acids, triglycerides, and cholesterol esters would be expected, reflecting the compound's potential role in lipid metabolism.

Shifts in Central Carbon Metabolism: As NAD+ is central to glycolysis and the TCA cycle, alterations in these pathways might be observed.

In Vivo Biological Activity Assessment in Preclinical Models (Non-Human)

Model organisms like Caenorhabditis elegans (a nematode) and Danio rerio (zebrafish) are powerful tools for in vivo screening due to their rapid development, genetic tractability, and conserved biological pathways.

C. elegans : This nematode is used to study various biological processes, including aging, neurobiology, and metabolism. Studies with nicotine have shown effects on locomotion, egg-laying capacity, and fertility. nih.gov Nicotine has also been shown to alleviate amyloid-β-induced toxicity in C. elegans models of Alzheimer's disease through the SKN-1 signaling pathway. nih.gov A phenotypic screen of this compound in C. elegans could assess endpoints such as lifespan, stress resistance, fat storage (using Oil Red O staining), and motility to identify its potential biological activities.

Table 2: Potential Phenotypic Endpoints in C. elegans

| Phenotype | Assay | Potential Biological Implication |

|---|---|---|

| Lifespan | Survival curves | Aging, Stress Resistance |

| Motility | Thrashing assay | Neuromuscular function |

| Fat Storage | Oil Red O Staining | Lipid Metabolism |

| Fertility | Brood size count | Reproductive Health |

Zebrafish : The zebrafish model is widely used in developmental biology, toxicology, and drug discovery. mdpi.com Its transparent embryos allow for real-time imaging of organ development and cellular processes. mdpi.com Research using zebrafish has been instrumental in understanding the role of signaling pathways, such as the hypoxia-inducible factor (HIF) pathway in tumorigenesis. nih.gov Zebrafish larvae could be exposed to this compound to screen for developmental toxicity, effects on lipid metabolism (using fluorescent lipid reporters), and neurobehavioral changes. For example, studies on propylparaben in zebrafish have demonstrated developmental and long-term neurobehavioral alterations. nih.gov

Target Engagement and Biomarker Studies in Rodent Models

Elucidating the direct interaction of this compound with its biological target is a critical step in understanding its mechanism of action. For derivatives of nicotinic acid, the primary target of interest is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). Studies in rodent models would be essential to confirm engagement with this target and to identify downstream biomarkers.

Target Engagement:

Receptor Occupancy Studies: In vivo studies in rats or mice would be conducted to determine the extent to which this compound binds to GPR109A in relevant tissues, such as adipose tissue and immune cells (e.g., macrophages). This is often measured using techniques like radioligand binding assays or positron emission tomography (PET) imaging with a specific tracer for GPR109A.

Downstream Signaling Pathway Activation: Upon binding to GPR109A, nicotinic acid analogs typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In rodent models, the measurement of cAMP levels in target tissues after administration of the compound would serve as a direct indicator of target engagement and activation.

Biomarker Studies:

Free Fatty Acid (FFA) Reduction: A key pharmacological effect of GPR109A activation in adipocytes is the inhibition of lipolysis, resulting in a rapid and transient decrease in plasma free fatty acids. In rodent models, the measurement of plasma FFA levels at various time points after compound administration would be a primary biomarker of its in vivo activity.

Inflammatory Markers: GPR109A is also expressed on immune cells and has been shown to mediate anti-inflammatory effects. In rodent models of inflammation (e.g., lipopolysaccharide-induced inflammation), potential biomarkers would include the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in plasma or specific tissues.

A representative data table for biomarker studies in a rodent model might look like this:

| Biomarker | Vehicle Control | This compound Treated | % Change | p-value |

| Plasma Free Fatty Acids (µEq/L) | 550 ± 45 | 275 ± 30 | -50% | <0.01 |

| Serum TNF-α (pg/mL) | 1200 ± 150 | 720 ± 90 | -40% | <0.05 |

| Serum IL-6 (pg/mL) | 850 ± 110 | 510 ± 75 | -40% | <0.05 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. |

Pharmacodynamic Response Evaluation in Defined Biological Systems

Pharmacodynamic studies would aim to characterize the physiological and biochemical effects of this compound in vivo and to establish a dose-response relationship. These studies would typically be conducted in rodent models of diseases where GPR109A activation is considered beneficial, such as dyslipidemia and atherosclerosis.

Lipid Profile Modulation:

In rodent models of dyslipidemia (e.g., high-fat diet-fed mice or rats), the compound would be evaluated for its effects on the broader lipid profile beyond just FFAs. This would include measuring changes in plasma levels of triglycerides, total cholesterol, low-density lipoprotein (LDL) cholesterol, and high-density lipoprotein (HDL) cholesterol over a chronic treatment period.

Anti-Atherosclerotic Effects:

In atherosclerosis-prone rodent models, such as ApoE knockout or LDLr knockout mice fed an atherogenic diet, the primary pharmacodynamic endpoint would be the reduction in atherosclerotic plaque formation in the aorta. This is typically assessed at the end of a long-term study by en face analysis of the aorta or by histological examination of the aortic root.

A summary of potential pharmacodynamic responses could be presented in the following format:

| Pharmacodynamic Parameter | Study Model | Vehicle Control | This compound Treated | % Change | p-value |

| Plasma Triglycerides (mg/dL) | High-Fat Diet-Fed Rat | 200 ± 25 | 140 ± 18 | -30% | <0.05 |

| HDL Cholesterol (mg/dL) | High-Fat Diet-Fed Rat | 35 ± 5 | 45 ± 6 | +28% | <0.05 |

| Aortic Plaque Area (%) | ApoE Knockout Mouse | 15 ± 3 | 9 ± 2 | -40% | <0.01 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Propylphenoxy Nicotinic Acid and Its Analogues

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 2-(4-propylphenoxy)nicotinic acid is intrinsically linked to its core structural components: the nicotinic acid moiety and the 4-propylphenoxy group. Analysis of related 2-phenoxynicotinic acid derivatives reveals several key determinants of activity.

The ether linkage between the nicotinic acid and the phenoxy ring provides a specific spatial orientation for the two aromatic systems. This linkage is not merely a spacer but contributes to the conformational flexibility of the molecule, which can be crucial for adopting the optimal geometry for binding to a target.

The phenoxy ring and its substituents play a significant role in modulating activity. The nature, position, and size of the substituent on the phenoxy ring can dramatically influence potency and selectivity. In the case of this compound, the propyl group at the para-position is a key feature.

Lipophilicity and Bulk: The propyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. The size and shape of the alkyl group are also important. Studies on related compounds have shown that varying the length and branching of the alkyl chain can fine-tune activity.

Position of the Substituent: The para-position of the propyl group is specific and likely directs the interaction of the molecule with its biological target. Studies on analogous 2-phenoxybenzamides have demonstrated that the substitution pattern on the phenoxy ring significantly impacts biological activity, with para-substituted analogues often showing higher activity compared to ortho- or meta-substituted counterparts mdpi.com.

A hypothetical SAR summary for analogues of this compound is presented below, based on general principles observed in similar compound series.

| Modification | Position | Substituent | Expected Impact on Activity |

| Nicotinic Acid | 3-position | Esterification of carboxylic acid | Likely decrease or loss of activity |

| 3-position | Replacement with bioisostere (e.g., tetrazole) | May retain or modify activity | |

| Phenoxy Ring | 4-position | Shorter alkyl chain (e.g., methyl, ethyl) | May decrease activity due to reduced lipophilicity |

| 4-position | Longer or branched alkyl chain | May increase or decrease activity depending on the target's binding pocket size | |

| 4-position | Halogen (e.g., F, Cl) | May alter electronic properties and binding interactions, potentially increasing activity | |

| 2- or 3-position | Propyl group | Likely to decrease activity compared to the 4-propyl isomer due to altered geometry |

Positional Scanning Mutagenesis and Substituent Effect Analysis

While direct positional scanning mutagenesis data for this compound is not available in the public domain, the principles of this technique can be applied to understand the molecule's interactions. Positional scanning involves systematically altering each position of the molecule to probe the chemical space and identify optimal substituents for biological activity.

A systematic analysis would involve synthesizing and testing a series of analogues with different substituents at the para-position of the phenoxy ring to probe the effects of:

Electronic Effects: Introducing electron-donating groups (e.g., -OCH3, -NH2) and electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) to assess the impact on activity.

Steric Effects: Varying the size of the substituent from small (e.g., -H, -F) to bulky (e.g., -tert-butyl, -phenyl) to map the steric tolerance of the binding site.

Lipophilic Effects: Modifying the lipophilicity with different alkyl or haloalkyl groups to optimize membrane permeability and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For this compound and its analogues, a QSAR model could be developed to predict the activity of novel derivatives and guide further synthesis.

A typical 2D-QSAR study on a series of 2-phenoxynicotinic acid analogues might involve the following descriptors:

Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic descriptors: These quantify the electronic properties of the molecule (e.g., partial charges, dipole moment, HOMO/LUMO energies).

Physicochemical descriptors: These include properties like molar refractivity (MR), logP (lipophilicity), and polar surface area (PSA).

For instance, a hypothetical QSAR equation for a series of 2-(4-alkylphenoxy)nicotinic acids might take the form:

pIC50 = c0 + c1logP + c2MR + c3*σ

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity of the molecule.

MR is the molar refractivity, related to the volume of the molecule.

σ is the Hammett constant for the substituent on the phenoxy ring.

c0, c1, c2, c3 are the regression coefficients determined from the analysis.

Such a model could reveal that an optimal lipophilicity and a certain range of substituent size are beneficial for activity. QSAR studies on related 2-phenoxy-N-substituted acetamide analogues have highlighted the importance of descriptors like SssNHE-index (related to electrotopological state of N-H bonds), slogp (lipophilicity), and specific atom-type counts for biological activity nih.gov.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide even more detailed insights by considering the three-dimensional arrangement of steric and electrostatic fields around the molecules.

Ligand Efficiency and Lipophilic Efficiency Metrics in this compound Analogues

In modern drug discovery, it is not enough for a compound to be potent; it must also be "efficient." Ligand efficiency (LE) and lipophilic efficiency (LipE) are metrics used to assess the quality of a compound by normalizing its potency for its size and lipophilicity, respectively wikipedia.org.

Ligand Efficiency (LE) is defined as the binding energy per heavy atom: LE = -ΔG / N_heavy where ΔG is the Gibbs free energy of binding (related to pIC50) and N_heavy is the number of non-hydrogen atoms. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a smaller number of atoms, suggesting a more efficient and specific interaction with the target.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), is calculated as: LipE = pIC50 - logP wikipedia.org This metric assesses the balance between potency and lipophilicity. A high LipE is favorable, as it suggests that the compound's potency is not solely driven by high lipophilicity, which can be associated with poor solubility, high metabolic clearance, and off-target toxicity wikipedia.org. An empirical guideline suggests that quality drug candidates often have a LipE > 6 wikipedia.org.

For this compound, these metrics would be crucial in an optimization program. For example, if a modification to the propyl group significantly increases potency but also disproportionately increases logP, the LipE might decrease, indicating a less desirable compound.

The table below illustrates a hypothetical analysis of efficiency metrics for a series of analogues.

| Compound | Substituent (R) | pIC50 | logP | N_heavy | LE (kcal/mol/heavy atom) | LipE |

| Analogue 1 | -H | 6.0 | 2.5 | 16 | 0.51 | 3.5 |

| This compound | -CH2CH2CH3 | 7.5 | 4.0 | 19 | 0.54 | 3.5 |

| Analogue 3 | -Cl | 6.8 | 3.2 | 17 | 0.55 | 3.6 |

| Analogue 4 | -OCH3 | 6.5 | 2.8 | 18 | 0.50 | 3.7 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Conformational Analysis and Bioactive Conformation Elucidation

The three-dimensional shape, or conformation, of this compound is a critical determinant of its biological activity. The molecule possesses rotational freedom around the ether linkage and the bond connecting the propyl group to the phenoxy ring. Conformational analysis aims to identify the low-energy conformations of the molecule and, ultimately, the specific "bioactive conformation" it adopts when bound to its biological target.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational landscape of the molecule. These studies can identify the preferred dihedral angles between the nicotinic acid and phenoxy rings. It is known that for some 2-aminonicotinamides, the conformation between the pyridine (B92270) ring and the substituent at the 2-position is distorted mdpi.com.

The bioactive conformation may not necessarily be the lowest energy conformation in solution. The binding energy gained from interacting with the target can compensate for the energetic cost of adopting a higher-energy conformation. Techniques like X-ray crystallography of the ligand-target complex or transferred Nuclear Overhauser Effect (trNOE) NMR spectroscopy can provide experimental evidence for the bioactive conformation.

Understanding the bioactive conformation is essential for structure-based drug design. Once the bioactive conformation is known, new analogues can be designed to be pre-organized in this conformation, potentially leading to higher binding affinity and improved activity. For example, introducing steric constraints or intramolecular hydrogen bonds can rigidify the molecule and favor the desired conformation.

Advanced Analytical Methodologies for Characterization and Quantification of 2 4 Propylphenoxy Nicotinic Acid in Research Settings

Chromatographic Techniques for High-Resolution Separation

Chromatographic methods are indispensable for the separation of 2-(4-Propylphenoxy)nicotinic acid from impurities, starting materials, and potential enantiomers, ensuring the accuracy of subsequent quantification and structural analysis.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile compounds like this compound. The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

For the analysis of this compound, a reversed-phase C18 column is typically the stationary phase of choice, leveraging the compound's hydrophobicity imparted by the propylphenoxy group. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the efficient elution of the analyte and separation from compounds with a wide range of polarities.

A variety of detection modes can be coupled with HPLC for the analysis of this compound:

UV-Visible (UV-Vis) Detection: The aromatic rings (both the pyridine (B92270) and the phenyl rings) in the molecule contain chromophores that absorb ultraviolet light. A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the analyte, which aids in peak identification and purity assessment.

Fluorescence Detection: While native fluorescence may be limited, derivatization with a fluorescent tag could be employed for trace-level quantification if required.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, and is discussed in detail in section 6.2.1.

Table 1: Illustrative HPLC-PDA Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | PDA at 254 nm |

| Expected Retention Time | ~8.5 min |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, operating at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. For high-throughput screening or complex mixture analysis involving this compound, UPLC offers a distinct advantage. The fundamental principles of separation are similar to HPLC, but with shorter run times and narrower peaks.

Table 2: Comparison of Typical Performance Characteristics of HPLC and UPLC for the Analysis of this compound

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Typical Run Time | 15-30 min | 1-5 min |

| Peak Resolution | Good | Excellent |

| Sensitivity | Good | Excellent |

| System Pressure | 1000-4000 psi | 6000-15000 psi |

While this compound itself is not chiral, the introduction of a chiral center during its synthesis or derivatization would necessitate enantiomeric separation. Chiral chromatography is the most effective method for separating enantiomers. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to different retention times.

For acidic compounds like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective. eijppr.com Another approach involves the use of anion-exchange type CSPs. chiraltech.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol, is crucial for achieving enantioseparation.

Table 3: Potential Chiral Stationary Phases for the Separation of Acidic Chiral Compounds Structurally Related to this compound

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Potential Application |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability for various racemates |

| Polysaccharide-based | Cellulose tris(3,5-dichlorophenylcarbamate) | Effective for aromatic and acidic compounds |

| Anion-Exchanger | Quinine-based | Specific for acidic compounds |

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques provide detailed information about the molecular structure and can be used for highly sensitive and specific quantification.

High-Resolution Mass Spectrometry (HRMS), often coupled with a liquid chromatography system (LC-HRMS), provides highly accurate mass measurements of the parent ion and its fragments. This allows for the determination of the elemental composition of this compound, confirming its molecular formula (C15H15NO3). Electrospray ionization (ESI) is a suitable ionization technique for this compound, typically forming a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode.

Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the parent ion, providing valuable structural information. The fragmentation pattern can help to confirm the connectivity of the propylphenoxy and nicotinic acid moieties.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) (Hypothetical) |

| [M+H]+ | 258.1125 | 258.1123 | -0.77 |

| [M-H]- | 256.0979 | 256.0981 | 0.78 |

| [M+Na]+ | 280.0944 | 280.0942 | -0.71 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons of the pyridine and phenyl rings will appear in the downfield region (typically 6.5-9.0 ppm), while the protons of the propyl group will be in the upfield region (typically 0.9-2.6 ppm). The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (>10 ppm). libretexts.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be significantly downfield (>165 ppm), followed by the aromatic carbons. libretexts.org

2D NMR Experiments:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the propyl group and within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for confirming the connectivity between the propylphenoxy group and the nicotinic acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which can be useful in confirming the conformation of the molecule.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carboxylic Acid (COOH) | ~11.0 (br s, 1H) | ~168.0 |

| Pyridine Ring | ~8.5 (dd, 1H), ~8.2 (dd, 1H), ~7.1 (dd, 1H) | ~160.0, ~152.0, ~140.0, ~120.0, ~118.0 |

| Phenoxy Ring | ~7.2 (d, 2H), ~6.9 (d, 2H) | ~155.0, ~135.0, ~129.0, ~120.0 |

| Propyl Group (-CH₂CH₂CH₃) | ~2.6 (t, 2H), ~1.6 (m, 2H), ~0.9 (t, 3H) | ~37.0, ~24.0, ~14.0 |

X-ray Crystallography of this compound and its Complexes

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic and molecular structure of a crystalline solid. For this compound, this technique would provide unparalleled insights into its molecular conformation, including the planarity of the pyridine and phenyl rings, the torsion angles of the ether linkage, and the orientation of the propyl and carboxylic acid groups. Such data is fundamental for structure-activity relationship (SAR) studies and for understanding intermolecular interactions that govern its crystal packing.

While a specific crystal structure for this compound has not been publicly reported, studies on related aromatic carboxylic acids and nicotinic acid itself have established the principles of their crystallographic analysis. bevital.noosti.gov The crystal structure of nicotinic acid, for instance, has been determined, revealing key details about its hydrogen bonding and crystal lattice. bevital.no The process for this compound would involve growing single crystals of suitable quality, which can be a challenging and rate-limiting step. researchgate.net Once obtained, the crystal would be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to determine the electron density map and, subsequently, the precise atomic positions.

Furthermore, the formation and crystallographic analysis of complexes of this compound, for example with metal ions or other organic molecules, could reveal its coordination chemistry and non-covalent interaction motifs. These studies are instrumental in fields such as materials science and pharmacology. researchgate.net The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, would be deposited in crystallographic databases for public access.

Hyphenated Techniques for Comprehensive Profiling

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive profiling of chemical compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective quantification of organic molecules in various matrices. A robust LC-MS/MS method for this compound would be essential for its determination in research samples.

Method Development: The development of an LC-MS/MS method would commence with the optimization of both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would likely be employed. A C18 or a phenyl-hexyl column could provide the necessary retention and separation from potential interferences based on the compound's aromatic and hydrophobic character. The mobile phase would typically consist of an aqueous component (e.g., water with a small percentage of formic acid or ammonium acetate to improve ionization) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution would likely be necessary to ensure a sharp peak shape and adequate separation.

Mass Spectrometric Detection: Electrospray ionization (ESI) would be the preferred ionization technique. Given the presence of the carboxylic acid and the pyridine nitrogen, both positive and negative ion modes would be evaluated to determine the most sensitive and stable precursor ion. In positive mode, the protonated molecule [M+H]⁺ would be expected, while in negative mode, the deprotonated molecule [M-H]⁻ would be monitored. Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode would be used for quantification, providing high selectivity and sensitivity. This involves selecting the precursor ion and a specific product ion generated through collision-induced dissociation (CID).

Method Validation: A comprehensive validation of the developed method would be conducted according to established guidelines to ensure its reliability and reproducibility. The validation parameters would include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: The concentration range over which the detector response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision), assessed at multiple concentration levels (e.g., low, medium, and high quality control samples).

Recovery: The efficiency of the sample preparation procedure in extracting the analyte from the matrix.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage).

A hypothetical set of validation results for an LC-MS/MS method for this compound in a research matrix is presented in Table 1.

Table 1: Hypothetical Validation Summary for LC-MS/MS Quantification of this compound

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | - | 1 - 1000 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% | < 10% |

| Inter-day Precision (%RSD) | ≤ 15% | < 12% |

| Accuracy (% Bias) | Within ±15% | -8% to +10% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Minimal | < 15% |

| Stability | No significant degradation | Stable |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, derivatization is typically required to convert them into more volatile and thermally stable esters or silyl derivatives prior to GC-MS analysis.

Derivatization: To make this compound amenable to GC-MS analysis, a derivatization step would be necessary. Common approaches include:

Esterification: Reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst, or with a more reactive agent like pentafluorobenzyl bromide (PFBBr), to form the corresponding ester. PFB derivatives are particularly useful for enhancing sensitivity with an electron capture detector (ECD) or for mass spectrometric detection.

Silylation: Reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group.

The choice of derivatization reagent and reaction conditions would need to be optimized to ensure complete and reproducible conversion of the analyte.

GC-MS Analysis: The derivatized sample would be injected into the GC-MS system. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), would likely be suitable for the separation of the volatile derivative. The mass spectrometer would be operated in electron ionization (EI) mode, which would generate a characteristic fragmentation pattern for the derivative, allowing for its identification and quantification. Selected ion monitoring (SIM) could be employed to enhance sensitivity and selectivity by monitoring specific fragment ions.

LC-NMR and LC-SPE-NMR for Online Structural Information

The hyphenation of liquid chromatography with nuclear magnetic resonance (NMR) spectroscopy (LC-NMR) provides a powerful tool for the direct structural elucidation of compounds in complex mixtures. The further integration of solid-phase extraction (SPE) in an LC-SPE-NMR setup can significantly enhance the capabilities of this technique.

LC-NMR: In an LC-NMR system, the eluent from the LC column flows through a specialized NMR flow cell placed within the NMR spectrometer. This allows for the acquisition of NMR spectra of the separated components as they elute. For this compound, ¹H NMR spectra could provide real-time structural information, confirming the presence of the aromatic protons from the pyridine and phenyl rings, the propyl group, and the ether linkage. However, the sensitivity of on-flow LC-NMR can be a limiting factor for low-concentration analytes.

LC-SPE-NMR: To overcome the sensitivity limitations of on-flow LC-NMR, the LC-SPE-NMR technique can be employed. In this setup, the chromatographic peak corresponding to the analyte of interest is trapped on a solid-phase extraction cartridge. This allows for the concentration of the analyte from multiple chromatographic runs. Subsequently, the trapped analyte is eluted from the SPE cartridge with a small volume of a deuterated solvent directly into the NMR flow cell. This approach offers several advantages:

Increased Concentration: Multiple injections can be used to accumulate a sufficient amount of the analyte for detailed NMR analysis.

Solvent Flexibility: The use of deuterated solvents for elution eliminates interfering signals from the mobile phase, allowing for the acquisition of high-quality NMR data.